4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
Description
Properties
IUPAC Name |
4-fluoro-N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJWWIQTLRWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions.
Introduction of the fluorine atom: This step involves the fluorination of the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the carboximidamide group: This can be done by reacting the fluorinated pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
Key Observations :
- The target compound’s fluorine atom and carboximidamide group confer moderate polarity, balancing solubility and membrane permeability.
- The cyclopropyl analog (CAS 1006463-51-9) lacks fluorine but maintains comparable rotatable bonds, suggesting similar conformational flexibility .
Pharmacological Potential (Inferred)
- Razaxaban demonstrates that pyrazole-carboximidamide analogs can achieve high selectivity for serine proteases (e.g., Factor Xa). The target compound’s isopropyl-pyrazole moiety may mimic razaxaban’s trifluoromethyl-pyrazole in binding pocket interactions.
- The absence of a trifluoromethyl group in the target compound may reduce metabolic stability compared to razaxaban but could lower toxicity risks.
Biological Activity
4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide, with the CAS number 1006463-55-3, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H17FN4
- Molar Mass : 260.31 g/mol
- Structural Formula : The compound consists of a benzene ring substituted with a carboximidamide group and a pyrazole moiety.
Research indicates that compounds containing a pyrazole nucleus exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms include:
- Antioxidant Activity : Pyrazole derivatives have been shown to possess significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Anticancer Properties : Certain pyrazole derivatives have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
-
Antioxidant and Anti-inflammatory Properties :
A study utilizing molecular docking simulations found that compounds similar to this compound exhibited excellent antioxidant and anti-inflammatory properties, suggesting their utility in treating oxidative stress-related diseases . -
Anticancer Activity :
In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways . For instance, a derivative with structural similarities showed promising results against breast cancer cell lines, highlighting the potential for further development into therapeutic agents. -
Neuroprotective Effects :
Recent research has indicated that some pyrazole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting their potential application in neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Question
- X-ray Crystallography : Resolves 3D structure and confirms the imidamide configuration (see structural details in ).
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine coupling in the 4-fluorophenyl group; ).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₁₉F₁N₆).
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
How can computational methods predict reaction pathways for modifying the pyrazole core?
Advanced Question
highlights ICReDD’s approach, combining quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict feasible reaction pathways. For example:
- Step 1 : Calculate activation energies for potential substituent additions to the pyrazole ring.
- Step 2 : Use molecular docking to assess steric hindrance from the isopropyl group.
- Step 3 : Validate predictions with small-scale experiments (e.g., 10 mg trials).
How should researchers address contradictions in solubility data across studies?
Advanced Question
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:
- Method : Use a shake-flask method with HPLC quantification ().
- Variables : Control temperature (25°C ± 0.5), pH (7.4 for physiological conditions), and ionic strength.
- Validation : Cross-check with nephelometry for turbidity endpoints.
What experimental designs are suitable for evaluating bioactivity without prior pharmacological data?
Advanced Question
- Step 1 : Perform molecular docking against target proteins (e.g., kinases; ’s computational screening).
- Step 2 : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD).
- Step 3 : Validate in vitro with cell viability assays (e.g., IC₅₀ in cancer cell lines).
What are reliable methods for testing the compound’s stability under physiological conditions?
Basic Question
- HPLC Stability Assay : Monitor degradation at 37°C in PBS (pH 7.4) over 24–72 hours.
- LC-MS : Identify degradation products (e.g., hydrolysis of the imidamide group).
- Control : Include antioxidants (e.g., 0.1% BHT) to assess oxidative stability.
How can reaction mechanisms involving the carboximidamide group be elucidated?
Advanced Question
- Isotopic Labeling : Use ¹⁵N-labeled amines to track imidamide formation ().
- Kinetic Studies : Measure rate constants under varying pH (3–10) to identify protonation-dependent steps.
- Computational Modeling : Map potential energy surfaces for intermediates ().
What purification strategies are effective for removing byproducts from the final compound?
Basic Question
- Flash Chromatography : Use gradient elution (hexane/EtOAc → EtOAc/MeOH) for polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data ().
- HPLC Prep : Employ C18 columns with 0.1% TFA in acetonitrile/water.
How does the isopropyl substituent on the pyrazole ring influence intermolecular interactions?
Advanced Question
The isopropyl group increases steric bulk, affecting:
- Crystal Packing : Reduces π-π stacking ().
- Solubility : Lowers aqueous solubility by ~20% compared to methyl substituents.
- Bioactivity : May hinder binding to flat enzymatic pockets ().
What frameworks integrate multi-disciplinary data (chemical, computational, biological) for this compound?
Advanced Question
Adopt the CRDC’s classification for chemical engineering design (RDF2050103) and process control (RDF2050108) (). Use ICReDD’s feedback loop ():
Computational screening → 2. High-throughput experimentation → 3. Data curation → 4. Model refinement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
